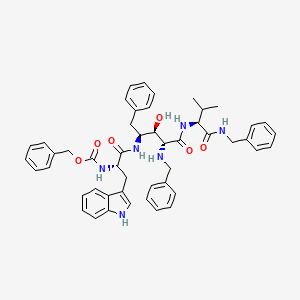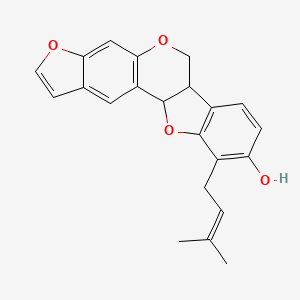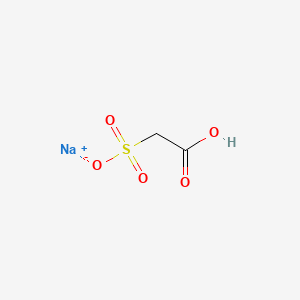
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds. It features a pyridine ring substituted with a thioether group and a 5-methyl-1H-1,2,4-triazol-3-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of aldehydes with ammonia and acetylene.
Introduction of the Thioether Group: The thioether group can be introduced by reacting the pyridine core with a suitable thiolating agent, such as thiourea.
Attachment of the Triazole Moiety: The 5-methyl-1H-1,2,4-triazol-3-yl group can be attached through a nucleophilic substitution reaction involving the appropriate halide precursor and a triazole derivative.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, with reaction conditions typically involving heating and the presence of a suitable catalyst.
Major Products Formed:
Oxidation Products: Pyridine N-oxides
Reduction Products: Reduced pyridine derivatives
Substitution Products: Various substituted pyridine derivatives
Applications De Recherche Scientifique
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of various chemical products, including agrochemicals and dyes.
Mécanisme D'action
The mechanism by which Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)-, hydrobromide is similar to other triazole and pyridine derivatives, but it has unique structural features that distinguish it from these compounds. Some similar compounds include:
Pyridine, 2-((1H-1,2,4-triazol-3-yl)thio)-
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)methyl)-
Pyridine, 2-((5-methyl-1H-1,2,4-triazol-3-yl)ethyl)-
These compounds share the pyridine and triazole motifs but differ in the nature of the substituents attached to the pyridine ring.
Propriétés
Numéro CAS |
103654-42-8 |
|---|---|
Formule moléculaire |
C8H9BrN4S |
Poids moléculaire |
273.16 g/mol |
Nom IUPAC |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine;hydrobromide |
InChI |
InChI=1S/C8H8N4S.BrH/c1-6-10-8(12-11-6)13-7-4-2-3-5-9-7;/h2-5H,1H3,(H,10,11,12);1H |
Clé InChI |
MPEMFFBWWPMFTQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1)SC2=CC=CC=N2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


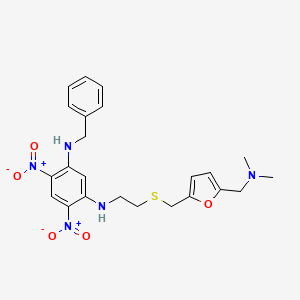
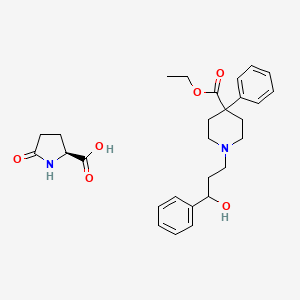
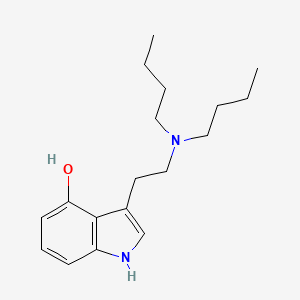


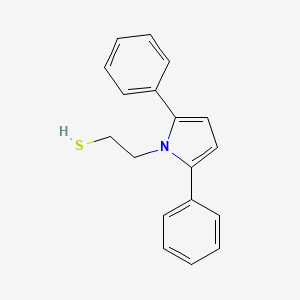
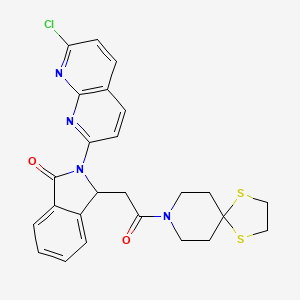
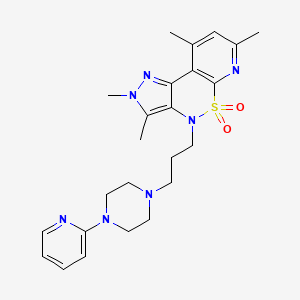
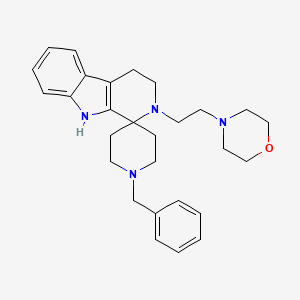
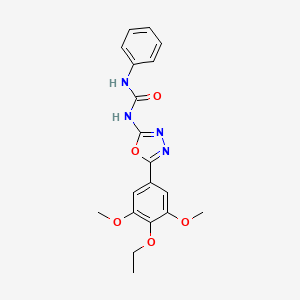
![oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide](/img/structure/B15185396.png)
